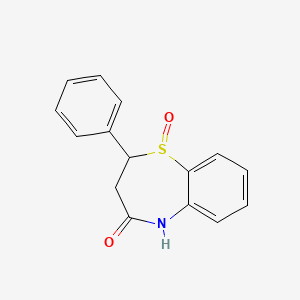![molecular formula C7H18NO3P B14467151 Diethyl [2-(methylamino)ethyl]phosphonate CAS No. 67264-30-6](/img/structure/B14467151.png)
Diethyl [2-(methylamino)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(methylamino)ethyl]phosphonate is an organophosphorus compound that contains a phosphonate group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. It is characterized by the presence of a phosphonate ester group and an aminoethyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(methylamino)ethyl]phosphonate can be achieved through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the Kabachnik-Fields reaction, which involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite in a one-pot multi-component reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Additionally, microwave irradiation and visible-light illumination have been employed to accelerate the reaction and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(methylamino)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonate esters .
Aplicaciones Científicas De Investigación
Diethyl [2-(methylamino)ethyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl [2-(methylamino)ethyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their permeability and function . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [2-(methylamino)ethyl]phosphonate include:
- Diethyl [2-(dimethylamino)ethyl]phosphonate
- Diethyl [2-(ethylamino)ethyl]phosphonate
- Diethyl [2-(propylamino)ethyl]phosphonate
Uniqueness
This compound is unique due to its specific aminoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective binding and reactivity are required .
Propiedades
Número CAS |
67264-30-6 |
|---|---|
Fórmula molecular |
C7H18NO3P |
Peso molecular |
195.20 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-N-methylethanamine |
InChI |
InChI=1S/C7H18NO3P/c1-4-10-12(9,11-5-2)7-6-8-3/h8H,4-7H2,1-3H3 |
Clave InChI |
DDMZZZRWPSPSGA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCNC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

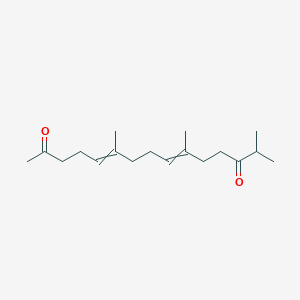

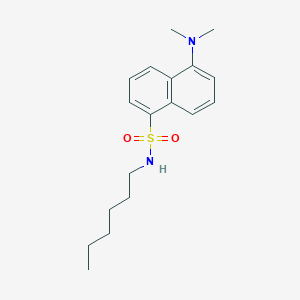
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
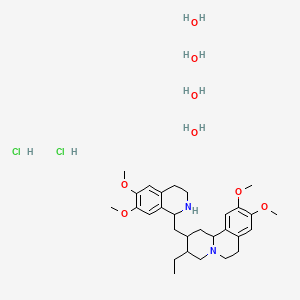

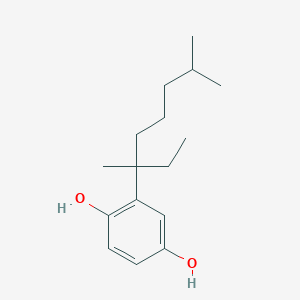
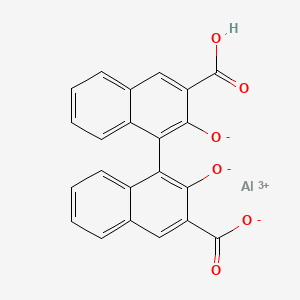
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
